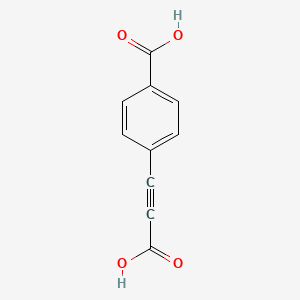

4-(Carboxyethynyl)benzoic acid

Overview

Description

4-(Carboxyethynyl)benzoic acid is a useful research compound. Its molecular formula is C10H6O4 and its molecular weight is 190.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Applications of Carboxylase Enzymes : A study demonstrates the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, marking a significant biotechnological application (Aresta et al., 1998).

Uses in Food and Pharmaceuticals : Benzoic acid derivatives, including 4-(Carboxyethynyl)benzoic acid, are commonly used as preservatives and flavoring agents in foods, cosmetics, and pharmaceutical products (del Olmo et al., 2017).

Thermodynamic Properties and Surface Chemistry : Research on benzoic acid-modified surfaces, such as graphite and glassy carbon, reveals significant shifts in pKa values due to thermodynamic factors, highlighting its importance in surface chemistry (Abiman et al., 2007).

Luminescent Properties in Coordination Compounds : Studies on lanthanide coordination compounds with benzoic acid derivatives show the impact of substituents on photophysical properties, indicating potential applications in luminescence and photonics (Sivakumar et al., 2010).

Molecular Geometry and Docking Studies : Investigations into the structure and chemical properties of benzoic acid derivatives provide insights into their potential applications in optoelectronic devices and drug design (Saravanamoorthy et al., 2021).

Inhibition Properties in Biochemistry : Benzoic acid derivatives demonstrate strong inhibitory effects on certain enzymes, such as o-diphenol oxidase, suggesting potential applications in biochemistry and enzyme studies (Pifferi et al., 1974).

Phase Behavior in Pharmaceutical Research : The phase behavior of benzoic acid in mixtures, crucial for pharmaceutical research, has been modeled to aid in process design and drug substance stability studies (Reschke et al., 2016).

Photoinitiated Polymerization : Benzoic acid derivatives play a role in photoinduced free-radical polymerizations, indicating their usefulness in polymer chemistry (Wrzyszczyński et al., 2000).

Polymer Modification and Properties : Studies on polymers modified with benzoic acid fragments reveal changes in thermal and rheological properties, important for material science applications (Gorodov et al., 2018).

Biosensor Development : The creation of a biosensor for detecting benzoic acid derivatives in yeast demonstrates the compound's application in biotechnology and environmental monitoring (Castaño-Cerezo et al., 2020).

properties

IUPAC Name |

4-(2-carboxyethynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVLJCAJPABTSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile](/img/structure/B7884276.png)

![3-(Fluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7884330.png)

![[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetic acid](/img/structure/B7884378.png)